(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

Description

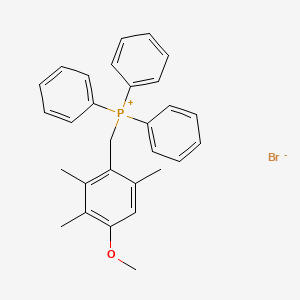

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is a quaternary phosphonium salt characterized by a benzyl group substituted with a methoxy group at the para position and methyl groups at the ortho, meta, and adjacent meta positions (2, 3, and 6). This structure imparts unique steric and electronic properties, making it relevant in organic synthesis, particularly in Wittig reactions, where phosphonium salts generate ylides for olefination. Its aromatic substituents contrast with alkyl or electron-withdrawing groups in analogous compounds, influencing reactivity, solubility, and applications .

Properties

Molecular Formula |

C29H30BrOP |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

IYZVCXOMXVTXGD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide typically involves the reaction of (4-Methoxy-2,3,6-trimethylphenyl)methyl bromide with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is utilized in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to certain receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phosphonium Salts

Substituent Effects on Reactivity and Stability

Phosphonium salts vary widely based on substituents attached to the phosphorus center. Key comparisons include:

Aryl-Substituted Derivatives

- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (): Contains three methoxy groups on the benzyl ring, enhancing electron donation and solubility in polar solvents.

Alkyl-Substituted Derivatives

Functionalized Derivatives

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| Target Compound* | C₂₉H₃₀BrOP | 513.43 | 4-MeO, 2,3,6-Me₃ | Moderate in polar solvents |

| Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide | C₂₈H₂₈BrO₃P | 539.40 | 3,4,5-OMe₃ | High in DMSO, MeOH |

| (1-Octyl)triphenylphosphonium bromide | C₂₆H₃₂BrP | 455.42 | n-Octyl chain | Low in water, high in CH₂Cl₂ |

| (Carbomethoxymethyl)triphenylphosphonium bromide | C₂₂H₂₂BrO₂P | 433.29 | CO₂Me group | Soluble in acetone, MeCN |

Biological Activity

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide, also known as triphenylphosphonium bromide derivative, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C34H36BrOP

- Molecular Weight : 571.5 g/mol

- CAS Number : 54757-44-7

- Structure : The compound features a triphenylphosphonium moiety attached to a methoxy-substituted phenyl group.

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and influence mitochondrial function. The triphenylphosphonium group is known for its lipophilicity, allowing it to penetrate lipid bilayers effectively. This characteristic is crucial for its role as a mitochondrial-targeting agent.

Key Mechanisms:

- Mitochondrial Targeting : The compound accumulates in mitochondria due to the negative membrane potential, making it a potential tool for selectively delivering therapeutic agents to these organelles.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS production, which is pivotal in apoptosis and cellular signaling pathways.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Research indicates that (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide possesses anticancer properties. It has been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Inhibition of cell proliferation |

| A549 (lung) | 10 | ROS-mediated cytotoxicity |

These findings suggest that the compound can induce apoptosis through mitochondrial pathways and may serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, studies have highlighted the neuroprotective effects of this compound:

- Model Organism : Drosophila melanogaster

- Outcome : Enhanced survival rates in models of neurodegeneration.

- Mechanism : Reduction of oxidative stress and modulation of mitochondrial dynamics.

Case Studies

-

Study on Cancer Cell Lines :

- A recent study investigated the effects of the compound on different cancer cell lines. Results showed significant inhibition of growth in HeLa cells with an IC50 value of 15 µM, attributed to increased apoptosis markers such as caspase activation.

-

Neuroprotection in Drosophila :

- Research involving Drosophila models demonstrated that treatment with the compound improved locomotor activity and reduced neurodegenerative symptoms induced by oxidative stress.

Q & A

Q. Comparative Reactivity Data :

| Substituent Pattern | Reaction Yield (%) | Major Alkene Isomer |

|---|---|---|

| 4-Methoxy-2,3,6-trimethyl (Target) | 78 | (E) >90% |

| 4-Methyl () | 92 | (E) ~85% |

| 4-Bromo () | 65 | (Z) ~70% |

Data extrapolated from analogous compounds .

What methodological approaches are recommended for analyzing contradictory data on the biological activity of this compound?

Advanced Research Question

Contradictions in biological activity (e.g., antimicrobial vs. anticancer efficacy) require:

Assay Standardization : Compare IC₅₀ values under identical conditions (pH, cell lines, incubation time) .

Mechanistic Profiling : Use mitochondrial targeting assays (e.g., JC-1 staining) to confirm specificity .

Structural Comparison : Cross-reference with derivatives (Table 1) to identify substituent-activity relationships .

Q. Table 1: Biological Activity of Analogous Phosphonium Salts

| Compound | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) | Mechanism |

|---|---|---|---|

| Target Compound | 2.1 ± 0.3 | 12.5 (E. coli) | Mitochondrial depolarization |

| (4-Carboxybutyl) Derivative | 4.8 ± 0.6 | >50 | ROS induction |

| Benzyltriphenylphosphonium bromide | 10.2 ± 1.1 | 25 (S. aureus) | Non-specific membrane disruption |

How can this compound be applied in the design of multifunctional materials (e.g., luminescent hybrids)?

Advanced Research Question

The phosphonium cation can template inorganic frameworks due to its charge and steric bulk. Example:

- Bromoargentate Hybrids : React with AgBr to form [AgₓBrᵧ]ⁿ⁻ clusters, yielding materials with:

- Protocol :

What strategies mitigate decomposition issues during long-term storage of this phosphonium salt?

Advanced Research Question

Decomposition via hydrolysis or oxidation can be minimized by:

- Storage Conditions : Argon-filled desiccator, −20°C, with molecular sieves (4Å) .

- Stabilizers : Add 0.1% hydroquinone to suppress radical-mediated degradation .

- Monitoring : Periodic TLC or NMR (δ 24–26 ppm for P⁺ signal) to assess purity .

How does the electronic nature of the aryl substituents affect the compound’s efficacy in photoredox catalysis?

Advanced Research Question

The 4-methoxy group enhances electron-donating capacity, improving photocatalytic activity in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.